methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate
Overview
Description
Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a molecular formula of C₁₇H₁₃N₂O₄Br₃. This compound is known for its unique structure, which includes a benzoate ester linked to a hydrazone moiety, further connected to a tribromophenoxy group. The presence of multiple bromine atoms and the hydrazone linkage makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4,6-tribromophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with methyl 4-formylbenzoate under acidic conditions to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The presence of the tribromophenoxy group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate: Similar structure but with chlorine atoms instead of bromine.
Methyl 4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate: Contains trichlorophenoxy group instead of tribromophenoxy.
Uniqueness
The uniqueness of methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate lies in its tribromophenoxy group, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br3N2O4/c1-25-17(24)11-4-2-10(3-5-11)8-21-22-15(23)9-26-16-13(19)6-12(18)7-14(16)20/h2-8H,9H2,1H3,(H,22,23)/b21-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXCYCJLWBINHE-ODCIPOBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416856 | |
Record name | AC1NSU03 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5476-00-6 | |
Record name | AC1NSU03 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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